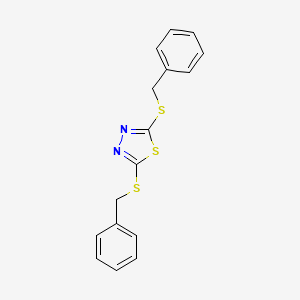![molecular formula C22H26N2O3S B15016398 N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15016398.png)
N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxy group, a prop-2-en-1-yloxy group, and a sulfanyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the hydrazide by reacting an appropriate acyl hydrazine with a substituted benzaldehyde under acidic or basic conditions. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and prop-2-en-1-yloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- (E)-1-(1-ALLYL-1H-BENZO[D]IMIDAZOL-2-YL)-3-(4-SUBSTITUTED PHENYL) PROP-2-EN-1-ONE
Uniqueness
N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H26N2O3S |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H26N2O3S/c1-4-12-27-20-11-10-18(13-21(20)26-5-2)14-23-24-22(25)16-28-15-19-9-7-6-8-17(19)3/h4,6-11,13-14H,1,5,12,15-16H2,2-3H3,(H,24,25)/b23-14+ |
InChI-Schlüssel |
DOLNEPVGXAUVNG-OEAKJJBVSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=CC=C2C)OCC=C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=CC=C2C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016316.png)

![4-Chloro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016322.png)
![3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B15016323.png)
![N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016328.png)
![4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium](/img/structure/B15016335.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B15016351.png)
![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15016359.png)
![5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15016376.png)
![2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B15016378.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B15016386.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016407.png)
![2-[(3-bromophenyl)amino]-N'-[(2Z)-butan-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B15016423.png)
![2-(4-iodophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15016429.png)
